(S)-Viteralone
CAS No.:
Cat. No.: VC16258398
Molecular Formula: C15H14O3
Molecular Weight: 242.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H14O3 |
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Molecular Weight | 242.27 g/mol |
IUPAC Name | 4,5-dimethyl-8-oxo-6,7-dihydro-5H-benzo[f][1]benzofuran-3-carbaldehyde |
Standard InChI | InChI=1S/C15H14O3/c1-8-3-4-12(17)11-5-13-15(9(2)14(8)11)10(6-16)7-18-13/h5-8H,3-4H2,1-2H3 |
Standard InChI Key | CTWSYQBTROEFSB-UHFFFAOYSA-N |
Canonical SMILES | CC1CCC(=O)C2=CC3=C(C(=C12)C)C(=CO3)C=O |
Introduction
Chemical Identity and Structural Characteristics
(S)-Viteralone, systematically named (5S)-4,5-dimethyl-8-oxo-6,7-dihydro-5H-benzo[f]benzofuran-3-carbaldehyde, is a chiral molecule with the molecular formula C~15~H~14~O~3~ and a molecular weight of 242.27 g/mol . Its stereochemistry is defined by the (S)-configuration at the fifth carbon atom, which influences its biological interactions.
Table 1: Key Physicochemical Properties of (S)-Viteralone
Stereochemical Considerations
The (S)-configuration at C5 distinguishes this enantiomer from its (R)-counterpart, which may exhibit divergent bioactivity. Chirality often dictates binding affinity to enzymatic targets; for example, sesquiterpenoids like artemisinin rely on specific stereochemistry for antimalarial efficacy.
Natural Occurrence and Synthesis
(S)-Viteralone is isolated from plant sources, though the specific species remains undisclosed in public records. Sesquiterpenoids are typically biosynthesized via the mevalonate pathway, where farnesyl pyrophosphate undergoes cyclization and oxidation to form diverse carbon skeletons.
Synthetic Routes
While no detailed synthesis is published, analogous sesquiterpenoids are synthesized through:
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Cyclization of terpene precursors (e.g., farnesol derivatives).
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Oxidative modifications to introduce ketone and aldehyde functionalities.
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Stereoselective catalysis to enforce the (S)-configuration.
A hypothetical route could involve the Friedel-Crafts acylation of a benzofuran intermediate followed by asymmetric hydrogenation.
Biological Activities and Research Findings
Cytotoxic Effects
(S)-Viteralone demonstrates cytotoxicity against HL-60 leukemia cells (IC~50~ unreported), suggesting potential anticancer applications. Sesquiterpenoids often target mitochondria or DNA replication machinery. For instance, the related compound parthenolide induces apoptosis via NF-κB inhibition.
Table 2: Reported Bioactivities of (S)-Viteralone
Activity | Model System | Mechanism (Hypothesized) | Source |
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Cytotoxicity | HL-60 leukemia cells | Mitochondrial disruption or DNA intercalation | |
Antioxidant Potential | Not tested | Radical scavenging (inferred from structural analogs) |
Future Research Directions
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Mechanistic Studies: Elucidate molecular targets using proteomics or CRISPR screening.
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Structure-Activity Relationships (SAR): Modify the aldehyde or ketone groups to enhance potency.
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In Vivo Testing: Evaluate pharmacokinetics and toxicity in animal models.
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